3-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
Description
This compound, commonly referred to as Licoisoflavone A (CAS: 66056-19-7), is a prenylated isoflavone with the molecular formula C₂₀H₁₈O₆ and a molecular weight of 354.35 g/mol . It is characterized by a hexahydrochromen-4-one core substituted with hydroxyl groups at positions 5 and 7, a 2,4-dihydroxyphenyl group at position 3, and a 3-methylbut-2-enyl (prenyl) moiety at the phenyl ring (position 3) .
Properties
Molecular Formula |
C20H24O6 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C20H24O6/c1-10(2)3-4-13-15(22)6-5-12(19(13)24)14-9-26-17-8-11(21)7-16(23)18(17)20(14)25/h3,5-6,9,11,16-18,21-24H,4,7-8H2,1-2H3 |
InChI Key |
LLEIZGWCNDMOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C2=COC3CC(CC(C3C2=O)O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves multiple steps. One common method includes the use of starting materials such as 2,4-dihydroxyacetophenone and 3-methylbut-2-enyl bromide. The reaction typically proceeds through a series of condensation and cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
3-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
3-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, and influencing signal transduction pathways . These interactions can lead to various biological responses, such as antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues: Prenylated Flavonoids
Prenylated flavonoids share a common scaffold with additional hydrophobic prenyl groups, enhancing membrane permeability and bioactivity. Key analogues include:
Key Observations :
- Prenylation position (e.g., phenyl ring vs. chromenone core) modulates activity. Licoisoflavone A’s hexahydrochromenone core may enhance conformational flexibility compared to fully aromatic systems .
- Neobavaisoflavone’s lower molecular weight (322 vs.
Hydroxylation and Methoxylation Patterns
Substituents like hydroxyl (-OH) and methoxy (-OCH₃) groups influence solubility and receptor interactions:
Key Observations :
Biological Activity
The compound 3-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a polyphenolic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical formula for the compound is , and it belongs to the class of flavonoids. Its structure features multiple hydroxyl groups which contribute to its antioxidant properties.
Antioxidant Activity
Numerous studies have demonstrated that polyphenolic compounds exhibit significant antioxidant activity. The presence of multiple hydroxyl groups in 3-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one enhances its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage and has implications for aging and chronic diseases such as cancer and cardiovascular disorders.
Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These effects suggest potential therapeutic applications in inflammatory diseases including arthritis and other chronic inflammatory conditions.
Anticancer Potential
Studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Breast Cancer : In vitro studies demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathways.
- Lung Cancer : It inhibited cell proliferation in A549 lung cancer cells, suggesting a potential role in lung cancer therapy.
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. It appears to protect neuronal cells from oxidative damage and may improve cognitive function by enhancing neurogenesis. This suggests potential applications in neurodegenerative diseases like Alzheimer's.
Case Studies
| Study | Findings | |
|---|---|---|
| Study on Antioxidant Activity | Demonstrated significant free radical scavenging ability | Supports use in preventing oxidative stress-related diseases |
| Anti-inflammatory Study | Inhibited TNF-alpha and IL-6 production | Potential therapeutic agent for inflammatory diseases |
| Cancer Cell Line Study | Induced apoptosis in MCF-7 cells | Promising candidate for breast cancer treatment |
| Neuroprotection Research | Protected neuronal cells from oxidative stress | Potential role in treating neurodegenerative disorders |
The biological activities of 3-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl groups donate electrons to neutralize free radicals.
- Anti-inflammatory Pathway : Inhibition of NF-kB signaling may lead to reduced expression of inflammatory mediators.
- Apoptotic Induction : Activation of caspases during apoptosis suggests a pathway through which the compound exerts anticancer effects.
- Neuroprotective Mechanism : Modulation of neurotrophic factors may enhance neuronal survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
